

Unveiling the Antiviral Potential of CMPD167: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Mrk-1*

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In the ongoing quest for novel antiviral therapeutics, the small molecule CMPD167 has emerged as a potent inhibitor of viral entry. This guide offers a comprehensive validation of its antiviral activity, presenting a detailed comparison with other alternatives, supported by experimental data and protocols for the research and drug development community.

Executive Summary

CMPD167, also known as **MRK-1**, is a C-C chemokine receptor type 5 (CCR5) antagonist. It effectively blocks the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells by binding to the CCR5 co-receptor and preventing its interaction with the viral envelope glycoprotein gp120. This guide provides a head-to-head comparison of CMPD167 with the approved CCR5 antagonist, Maraviroc, and other notable compounds in this class, highlighting its potent antiviral efficacy.

Comparative Antiviral Activity

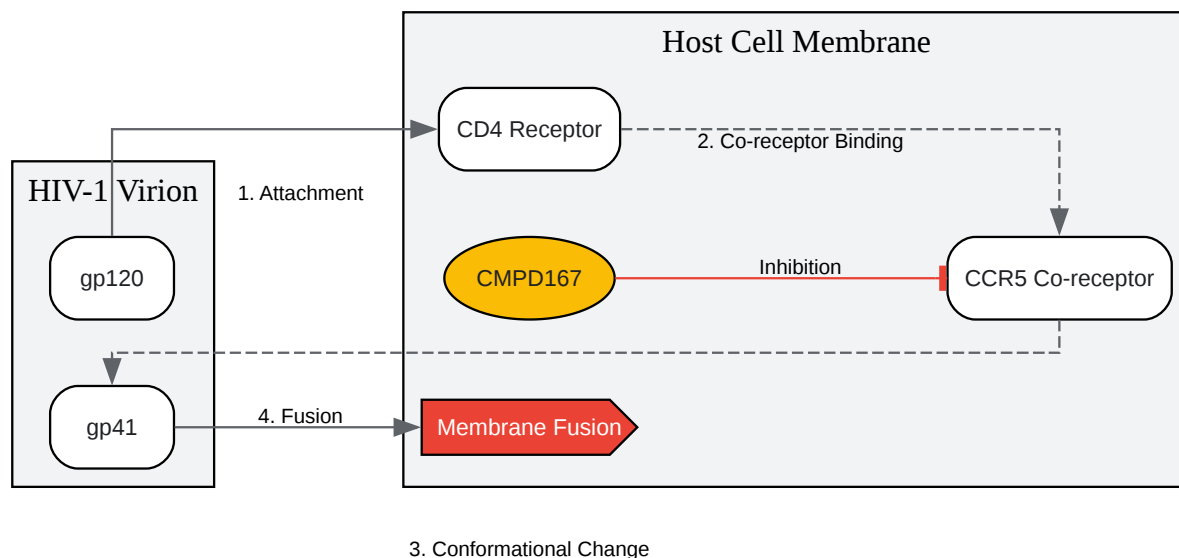
The antiviral potency of CMPD167 has been evaluated in various in vitro assays. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of CMPD167 and its counterparts against R5-tropic HIV-1 strains.

Compound	Target	Virus Strain	Assay Type	IC50 (nM)	Cell Line
CMPD167 (MRK-1)	CCR5	SHIV-162P3	Viral Entry Assay	< 1	TZM-bl
Maraviroc	CCR5	HIV-1 Ba-L	Viral Entry Assay	2.1	TZM-bl
Aplaviroc	CCR5	HIV-1 Ba-L	Viral Entry Assay	0.8	TZM-bl
Vicriviroc	CCR5	HIV-1 Ba-L	Viral Entry Assay	0.5	TZM-bl

Note: Data is compiled from various preclinical studies. IC50 values can vary based on the specific experimental conditions, including the viral isolate and cell line used.

Mechanism of Action: Blocking the Gateway to Infection

CMPD167 functions as a non-competitive allosteric inhibitor of CCR5. The entry of R5-tropic HIV-1 into a host T-cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the primary CD4 receptor. This interaction induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent binding to CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. CMPD167 binds to a transmembrane pocket of CCR5, inducing a conformational change in the receptor that prevents its recognition by the gp120-CD4 complex, thereby halting the fusion process and viral entry.^{[1][2][3]}



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Mechanism of CMPD167-mediated inhibition of HIV-1 entry.

Experimental Protocols

The validation of CMPD167's antiviral activity relies on robust in vitro assays. Below are detailed methodologies for key experiments.

Phenotypic Viral Entry Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to inhibit viral entry by measuring the activity of a reporter gene (luciferase) expressed upon successful viral infection.

Materials:

- Target Cells: TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene).
- Virus: R5-tropic HIV-1 pseudovirus or infectious molecular clone.
- Test Compound: CMPD167.

- Control Compounds: Maraviroc (positive control), DMSO (vehicle control).
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
- Luciferase Assay System: Commercially available kit.
- Luminometer.

Procedure:

- Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1×10^4 cells/well and incubate overnight.
- Compound Preparation: Prepare serial dilutions of CMPD167 and control compounds in culture medium.
- Infection: Pre-incubate the virus with the diluted compounds for 1 hour at 37°C.
- Remove the medium from the cells and add the virus-compound mixture.
- Incubate the plates for 48 hours at 37°C.
- Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
- Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.

CCR5 Binding Assay

This assay determines the affinity of the compound for the CCR5 receptor.

Materials:

- Cell Membranes: Membranes prepared from cells overexpressing the CCR5 receptor.
- Radioligand: [125I]-MIP-1β (a natural ligand for CCR5).

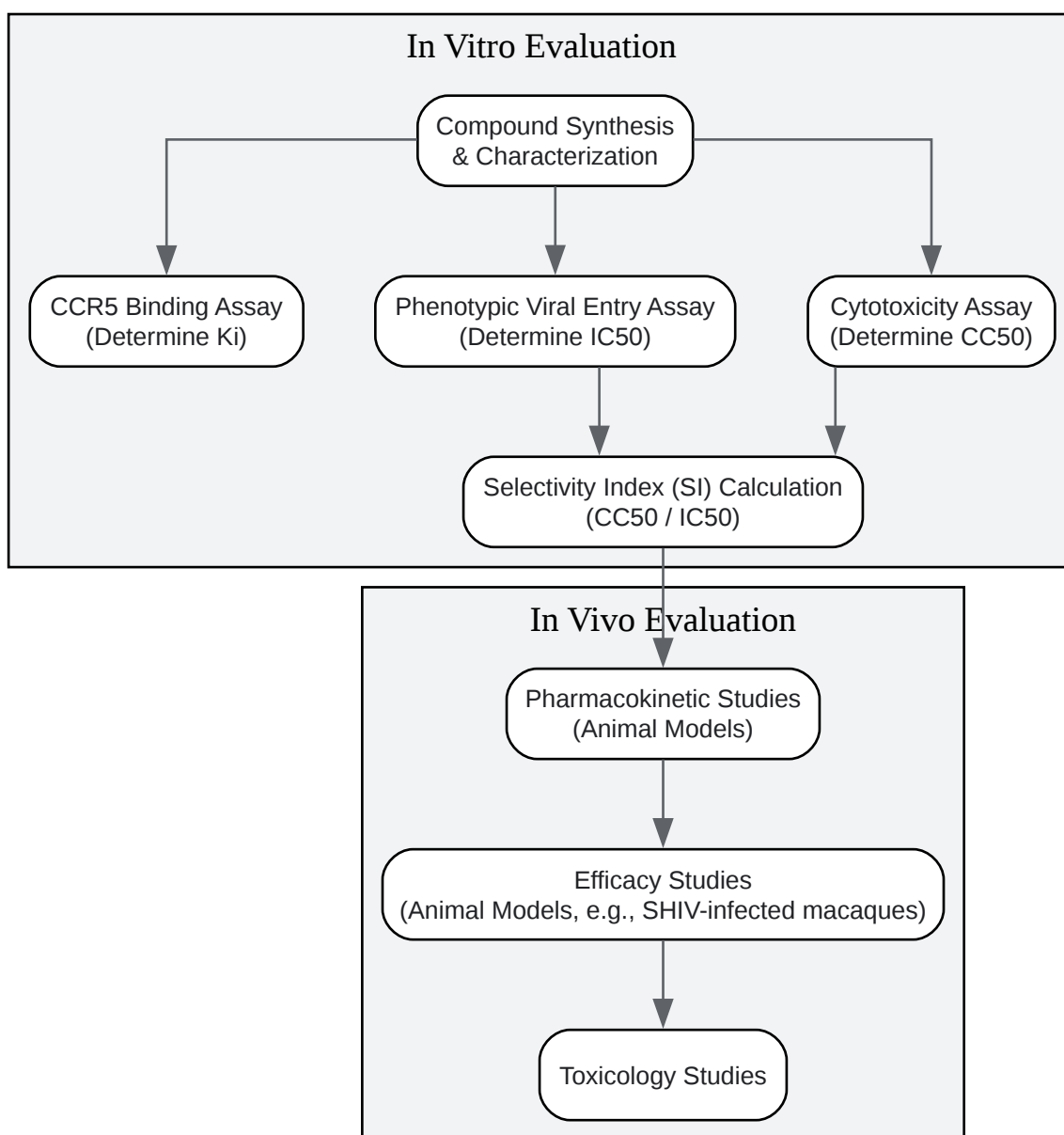
- Test Compound: CMPD167.
- Scintillation Counter.

Procedure:

- Incubate the cell membranes with the radioligand and varying concentrations of CMPD167.
- After reaching equilibrium, separate the bound and free radioligand by filtration.
- Measure the radioactivity of the bound fraction using a scintillation counter.
- Data Analysis: Determine the concentration of CMPD167 that displaces 50% of the radioligand (IC50) to calculate its binding affinity (Ki).

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical validation of a novel CCR5 antagonist like CMPD167.



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Preclinical validation workflow for CCR5 antagonists.

Conclusion

CMPD167 demonstrates potent in vitro activity against R5-tropic HIV-1, positioning it as a promising candidate for further preclinical and clinical development. Its mechanism of action as a CCR5 antagonist offers a valuable therapeutic strategy for the treatment of HIV-1 infection. The experimental protocols and comparative data presented in this guide provide a solid

foundation for researchers to objectively evaluate and build upon the existing knowledge of this compelling antiviral compound.

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